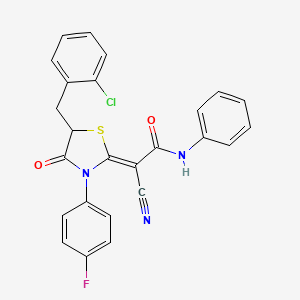![molecular formula C31H27FN6O3S2 B2481420 N-[[4-(2,3-dimethylphenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide CAS No. 393586-22-6](/img/structure/B2481420.png)
N-[[4-(2,3-dimethylphenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The synthesis and study of complex organic molecules like the one often aim at exploring novel chemical entities with unique biological or chemical properties. These compounds often serve as key intermediates or final products in the development of pharmaceuticals, materials science, and organic chemistry research. The molecule's structure suggests it may have significant interactions with biological systems or could be used in the creation of advanced materials.
Synthesis Analysis
Synthesis of complex molecules typically involves multi-step organic reactions, starting from simpler precursors to gradually build up the desired structure. Techniques such as N-alkylation, cyclization reactions, and condensation are often employed. For instance, compounds with similar structural motifs have been synthesized through reactions involving key intermediates like thiosemicarbazide, which undergoes cyclization to yield triazole, oxadiazole, and thiadiazole derivatives (El-Essawy & Rady, 2011).
Molecular Structure Analysis
The molecular structure is determined using techniques such as X-ray crystallography, which provides insights into the arrangement of atoms within the molecule. Structural characterization often reveals the molecule's conformation, stereochemistry, and potential for intermolecular interactions. Compounds with fluorophenyl groups, similar to the molecule , have been analyzed to show planar conformations apart from certain substituents, indicating a complex interplay of steric and electronic factors in defining the molecular shape (Kariuki et al., 2021).
Chemical Reactions and Properties
The molecule's chemical reactivity is influenced by its functional groups and structural framework. Reactions involving furan rings, triazoles, and carboxamide functionalities can lead to a wide range of products, depending on the reaction conditions and reactants involved. For example, catalyst- and solvent-free conditions have been utilized for regioselective synthesis involving triazole rings, showcasing the diversity of chemical transformations possible with such molecules (Moreno-Fuquen et al., 2019).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the compound's behavior in different environments. These properties are determined through experimental studies, often involving crystallization and thermal analysis.
Chemical Properties Analysis
The chemical properties of such a compound would include its reactivity towards nucleophiles, electrophiles, and its behavior under different chemical conditions. Studies on similar compounds have explored their potential in forming hydrogen bonds, π-π stacking interactions, and their reactivity in substitution and addition reactions, highlighting the rich chemistry of such molecules (Insuasty et al., 2014).
Aplicaciones Científicas De Investigación
Synthesis and Characterization The compound, while not directly mentioned in the available literature, is likely involved in the synthesis and structural characterization of complex heterocyclic compounds. For instance, research by Kariuki et al. (2021) on the synthesis of isostructural compounds involving 4-fluorophenyl and thiophen-2-yl groups demonstrates the intricate processes involved in creating such molecules, which are essential for further applications in various scientific fields Kariuki et al., 2021.
Molecular Structure Analysis The determination of molecular structures through single-crystal X-ray diffraction is crucial in understanding the properties and potential applications of complex molecules. Studies like those conducted by Karanth et al. (2019), which focus on the crystal structure, Hirshfeld surfaces, and biological activities of dihydro-1,3,4-oxadiazole-2-thiones derivatives, provide insights into the molecular arrangements and interactions that can influence the biological and chemical behavior of similar compounds Karanth et al., 2019.
Fluorination Techniques The compound's structure suggests the involvement of fluorination techniques in its synthesis. Research by Yuan et al. (2017) on the decarboxylative fluorination of heteroaromatic carboxylic acids highlights the methods used to introduce fluorine atoms into complex molecules, which is a critical step in enhancing their properties for various applications, including pharmaceuticals and materials science Yuan et al., 2017.
Antibacterial and Antiviral Activities The structural complexity of the compound, with its multiple heterocyclic rings and functional groups, suggests potential biological activities. Similar compounds have been investigated for their biological properties, such as the study by Flefel et al. (2012), which explored heterocyclic compounds based on furanone derivatives for their anti-avian influenza virus (H5N1) activity. These studies are vital for the development of new therapeutic agents Flefel et al., 2012.
Propiedades
IUPAC Name |
N-[[4-(2,3-dimethylphenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27FN6O3S2/c1-19-6-3-7-24(20(19)2)37-28(17-33-30(40)26-8-4-14-41-26)34-35-31(37)43-18-29(39)38-25(21-10-12-22(32)13-11-21)16-23(36-38)27-9-5-15-42-27/h3-15,25H,16-18H2,1-2H3,(H,33,40) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIUZDTVIWHGGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)F)CNC(=O)C6=CC=CO6)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27FN6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(2,3-dimethylphenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

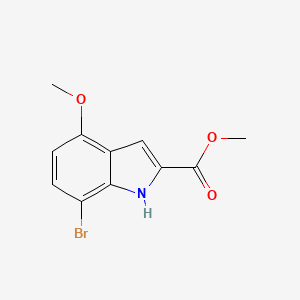

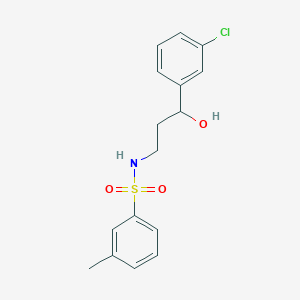
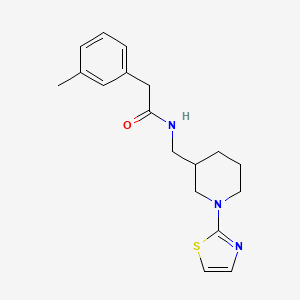
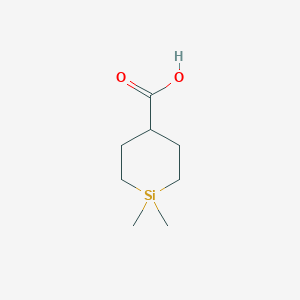
![5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2481347.png)
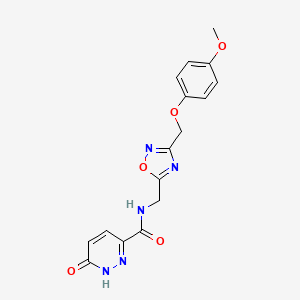
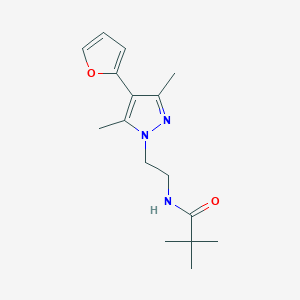
![5-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2481350.png)
![2-Amino-6-(4-fluorobenzyl)-4-(2-methoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2481351.png)
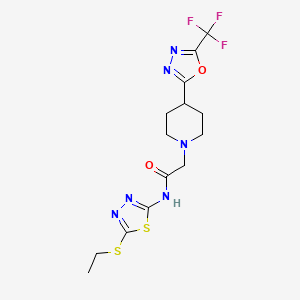
![N-[3-(7,7-Dimethyl-1-oxo-1,4-thiazepan-4-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2481354.png)
![(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylethenamine](/img/structure/B2481355.png)
